molecular formula C9H14O6 B1168932 THR 221C CAS No. 120533-29-1

THR 221C

Cat. No.: B1168932
CAS No.: 120533-29-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THR 221C involves the formation of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

THR 221C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

THR 221C has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of cephalosporin antibiotics.

    Biology: Investigated for its antibacterial properties and mechanism of action.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the development of new antibiotics and related compounds.

Mechanism of Action

THR 221C exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual cell lysis . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    Cefodizime: The parent compound of THR 221C, known for its broad-spectrum antibacterial activity.

    Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.

    Ceftriaxone: A widely used cephalosporin with a longer half-life.

Uniqueness of this compound

This compound is unique due to its specific isomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for specific interactions with bacterial PBPs, potentially leading to different antibacterial spectra and resistance profiles compared to other cephalosporins .

Properties

CAS No.

120533-29-1

Molecular Formula

C9H14O6

Molecular Weight

0

Origin of Product

United States

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